Cas no 65399-02-2 (7-Methylisoindolin-1-one)

7-Methylisoindolin-1-one 化学的及び物理的性質
名前と識別子
-
- 7-Methylisoindolin-1-one
- 7-methyl-2,3-dihydroisoindol-1-one
- 7-Methyl-2,3-dihydroisoindole-1-one
- 7-methyl-2,3-dihydro-isoindol-1-one
- 7-Methylisoindolin-1-on
- 7-Methylisoindolinone
- AK129619
- CTK8J8750
- KB-46533
- RL04485
-
- MDL: MFCD09701275
- インチ: InChI=1S/C9H9NO/c1-6-3-2-4-7-5-10-9(11)8(6)7/h2-4H,5H2,1H3,(H,10,11)
- InChIKey: QUTSDZPSPCZXQP-UHFFFAOYSA-N
- ほほえんだ: O=C1NCC2=C1C(C)=CC=C2
計算された属性
- せいみつぶんしりょう: 147.06847
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
じっけんとくせい
- 密度みつど: 1.155±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(4 g/l)(25ºC)、
- PSA: 29.1
7-Methylisoindolin-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB485155-250 mg |
7-Methylisoindolin-1-one; . |
65399-02-2 | 250MG |
€202.60 | 2023-04-20 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0291-1g |
7-Methyl-2,3-dihydroisoindole-1-one |
65399-02-2 | 97% | 1g |
¥8726.45 | 2025-01-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M89290-10g |
7-Methylisoindolin-1-one |
65399-02-2 | 10g |
¥14046.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M89290-5g |
7-Methylisoindolin-1-one |
65399-02-2 | 5g |
¥9756.0 | 2021-09-04 | ||
TRC | M314373-100mg |
7-Methylisoindolin-1-one |
65399-02-2 | 100mg |
$ 230.00 | 2022-06-04 | ||
Chemenu | CM146666-25g |
7-Methyl-2,3-dihydroisoindole-1-one |
65399-02-2 | 95% | 25g |
$2992 | 2021-08-05 | |
Chemenu | CM146666-10g |
7-Methyl-2,3-dihydroisoindole-1-one |
65399-02-2 | 95% | 10g |
$1683 | 2021-08-05 | |
abcr | AB485155-1 g |
7-Methylisoindolin-1-one; . |
65399-02-2 | 1g |
€423.10 | 2023-04-20 | ||
Alichem | A199009647-5g |
7-Methylisoindolin-1-one |
65399-02-2 | 95% | 5g |
$1375.11 | 2023-09-01 | |
Chemenu | CM146666-1g |
7-Methyl-2,3-dihydroisoindole-1-one |
65399-02-2 | 95% | 1g |
$*** | 2023-05-29 |
7-Methylisoindolin-1-one 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
7-Methylisoindolin-1-oneに関する追加情報
7-Methylisoindolin-1-one: A Comprehensive Overview
7-Methylisoindolin-1-one, identified by the CAS number 65399-02-2, is a compound of significant interest in various scientific and industrial applications. This compound belongs to the class of isoindolones, which are known for their unique structural properties and diverse functional applications. The isoindoline skeleton, a fused bicyclic system consisting of a benzene ring and a pyrrolidone ring, forms the core structure of this compound, with a methyl group attached at the 7-position, contributing to its distinct chemical properties.
The synthesis of 7-Methylisoindolin-1-one typically involves multi-step organic reactions, often leveraging methodologies such as cyclization reactions or nucleophilic substitutions. Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods, making this compound more accessible for research and commercial purposes. Its structural versatility has led to its exploration in various fields, including pharmaceuticals, agrochemicals, and materials science.
In the pharmaceutical industry, 7-Methylisoindolin-1-one has garnered attention due to its potential as a drug lead. Studies have shown that isoindoline derivatives exhibit promising biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. For instance, recent research has highlighted the compound's ability to inhibit certain enzymes associated with inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
Beyond pharmacology, 7-Methylisoindolin-1-one has found applications in materials science, particularly in the development of advanced materials such as polymers and coatings. Its ability to form stable structures under various conditions makes it a valuable component in the synthesis of high-performance materials. Recent studies have explored its use in creating self-healing polymers, where the compound's structural integrity plays a crucial role in enabling self-repair mechanisms.
The physical properties of 7-Methylisoindolin-1-one are also noteworthy. It exhibits a high melting point due to its rigid bicyclic structure and strong intermolecular hydrogen bonding capabilities. This property makes it suitable for applications requiring thermal stability, such as in high-temperature resistant coatings or adhesives.
In terms of environmental impact, recent research has focused on the biodegradability and eco-friendly synthesis of 7-Methylisoindolin-1-one. Scientists are exploring green chemistry approaches to minimize the environmental footprint of its production processes, aligning with global sustainability goals.
The versatility of 7-Methylisoindolin-1-one is further evident in its role as an intermediate in the synthesis of more complex molecules. Its ability to undergo various functional group transformations allows chemists to build upon its structure to create novel compounds with tailored properties.
In conclusion, 7-Methylisoindolin-1-one, CAS No. 65399-02-2, stands as a testament to the ingenuity of modern chemistry. Its unique structure and diverse applications continue to drive innovation across multiple disciplines. As research progresses, this compound is poised to play an even greater role in advancing scientific and industrial frontiers.
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